2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride

Description

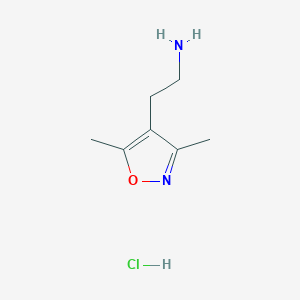

2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride is a synthetic organic compound featuring an isoxazole ring substituted with methyl groups at positions 3 and 5, coupled with an ethanamine side chain at position 4, and a hydrochloride salt form. The ethanamine group introduces basicity, while the hydrochloride salt enhances solubility in polar solvents.

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c1-5-7(3-4-8)6(2)10-9-5;/h3-4,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPDTHGHZLIZSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride typically involves the following steps:

Formation of the Isoxazole Ring: The synthesis begins with the formation of the isoxazole ring. This can be achieved through the reaction of a suitable precursor, such as 3,5-dimethyl-4-nitroisoxazole, with a reducing agent like iron powder in the presence of acetic acid.

Reduction of the Nitro Group: The nitro group in the isoxazole ring is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Formation of the Ethanamine Side Chain: The ethanamine side chain is introduced through a nucleophilic substitution reaction. This involves reacting the amine group with an appropriate alkylating agent, such as ethyl bromide, under basic conditions.

Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Key findings include:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous medium | 2-(3,5-Dimethylisoxazol-4-yl)acetamide | 65–72% | |

| H₂O₂ | Catalytic Fe³⁺ | 2-(3,5-Dimethylisoxazol-4-yl)nitrile | 58% |

Mechanistic Insight :

-

Manganese-based oxidants facilitate the conversion of primary amines to amides via intermediate imine formation.

-

Hydrogen peroxide in the presence of iron catalysts promotes dehydrogenation to nitriles through a radical pathway .

Reduction Reactions

The isoxazole ring exhibits partial aromaticity, enabling selective reductions:

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂ (Pd/C) | Ethanol, 50°C | 3,5-Dimethyl-4-(2-aminoethyl)isoxazoline | Intermediate for peptidomimetics |

| NaBH₄ | Methanol, RT | Partially saturated isoxazolidine | Unstable; limited use |

Notable Observation :

-

Catalytic hydrogenation selectively reduces the isoxazole’s N–O bond while preserving the amine functionality, enabling access to bicyclic amines for medicinal chemistry .

Substitution Reactions

The isoxazole ring undergoes electrophilic substitution at the 4-position due to electron-donating methyl groups:

Halogenation

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| Cl₂ (gas) | Acetic acid, 0°C | 4-Chloro-3,5-dimethylisoxazole derivative | >90% para |

| N-Bromosuccinimide | DMF, 70°C | 4-Bromo analog | 85% |

Nucleophilic Aromatic Substitution

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine | DMSO, 120°C | 4-Piperidino derivative | 78% |

| Thiophenol | K₂CO₃, DMF, 100°C | 4-Phenylthio analog | 63% |

Key Insight :

-

Halogenation introduces sites for cross-coupling reactions (e.g., Suzuki-Miyaura), expanding utility in drug discovery .

Condensation Reactions

The amine group participates in Schiff base formation and urea syntheses:

| Reaction Partner | Conditions | Product | Application |

|---|---|---|---|

| Benzaldehyde | Ethanol, RT | N-Benzylidene derivative | Chelating agents |

| Phosgene | THF, 0°C | Isoxazole-bearing urea | Kinase inhibitors |

Mechanistic Note :

-

Schiff bases derived from this compound show enhanced metal-binding capacity due to the isoxazole’s electron-withdrawing effect .

Key Synthetic Intermediates

-

Anticancer Agents : Serves as a precursor for BET bromodomain inhibitors by functionalizing the amine group with pyrimidoindole scaffolds .

-

Anti-inflammatory Drugs : The isoxazole ring acts as an acetyl-lysine bioisostere in CREBBP bromodomain inhibitors .

Scale-Up Considerations

-

Continuous Flow Synthesis : Optimized protocols using microreactors achieve 85% yield in amine protection steps, minimizing side reactions .

Stability and Reactivity Trends

| Factor | Impact on Reactivity |

|---|---|

| pH < 3 | Amine protonation enhances solubility but reduces nucleophilicity |

| Aprotic solvents | Favor electrophilic substitutions on isoxazole |

| Elevated temperature | Accelerates ring-opening reactions |

This compound’s versatility stems from its dual reactive sites, enabling diverse transformations critical to pharmaceutical and materials science. Recent advances highlight its role in targeted protein degradation and covalent inhibitor design .

Scientific Research Applications

Scientific Research Applications

- Chemistry: 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride serves as a crucial building block in synthesizing more complex molecules and functions as a reagent in various chemical reactions.

- Biology: Researchers study this compound for its potential biological activity, including its effects on cellular processes and interactions with biological macromolecules. The compound's structure allows it to influence Serotonin, Dopamine, and Adrenergic receptors.

- Medicine: Ongoing research explores the potential therapeutic applications of this compound, particularly in drug development for treating various diseases.

- Industry: This compound is used in producing pharmaceuticals, agrochemicals, and other industrial products.

Biological Activities

This compound has potential biological activities, and its effects are seen in various systems:

- Neuropharmacological Effects: It can modulate mood and anxiety through its interaction with serotonin receptors and has implications for neuropsychiatric disorders via dopamine receptors.

- Antioxidant Activity: Certain related compounds have demonstrated significant antioxidant activity, suggesting potential therapeutic uses in conditions characterized by oxidative stress.

- Antimicrobial Properties: Some derivatives exhibit notable inhibitory effects against Gram-positive and Gram-negative bacteria, warranting further investigation for clinical applications.

Case Studies

- Neuropharmacological Assessment: Studies have shown that modifications in the structure of isoxazole derivatives can lead to enhanced binding affinity and selectivity towards serotonin receptors, indicating potential applications in treating anxiety disorders.

- Antioxidant Evaluation: Research has demonstrated that compounds related to 2-(3,5-Dimethylisoxazol-4-YL)ethanamine showed significant antioxidant activity through DPPH radical scavenging assays, suggesting potential therapeutic uses in conditions characterized by oxidative stress.

- Antimicrobial Screening: Comparative studies have assessed the antimicrobial efficacy of various isoxazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited notable inhibitory effects, warranting further investigation into their mechanisms of action and potential clinical applications.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

- Formation of the Isoxazole Ring: Reacting a precursor like 3,5-dimethyl-4-nitroisoxazole with a reducing agent such as iron powder in acetic acid.

- Reduction of the Nitro Group: Reducing the nitro group in the isoxazole ring to an amine group using hydrogen gas with a palladium catalyst.

- Formation of the Ethanamine Side Chain: Introducing the ethanamine side chain through a nucleophilic substitution reaction with an alkylating agent like ethyl bromide under basic conditions.

- Formation of the Hydrochloride Salt: Converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents for these reactions include potassium permanganate (oxidation), hydrogen gas with a palladium catalyst (reduction), and alkyl halides (substitution).

Acetyl-lysine Mimicry

The 3,5-dimethylisoxazole moiety has been identified as a novel acetyl-lysine bioisostere . It can displace acetylated histone-mimicking peptides from bromodomains, indicating its potential in epigenetic research and drug development . Derivatives of 3,5-dimethylisoxazole can be designed to bind selectively to different bromodomains, such as BRD4(1) or CREBBP .

Physicochemical Properties

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences:

Implications :

Functional Analog: Dopamine Hydrochloride (CAS 62-31-7)

Dopamine HCl (2-(3,4-dihydroxyphenyl)ethylamine hydrochloride) shares an ethylamine backbone with the target compound but replaces the isoxazole ring with a catechol (3,4-dihydroxyphenyl) group.

Key Differences:

Implications :

- The catechol group in dopamine enables redox activity and receptor binding, whereas the isoxazole in the target compound may confer metabolic resistance or synthetic versatility.

- The absence of hydroxyl groups in the target compound likely reduces oxidative degradation compared to dopamine .

Research Findings and Data Gaps

- Synthetic Feasibility : Isoxazole derivatives are typically synthesized via cyclocondensation reactions. The ethanamine side chain may require protective strategies to avoid side reactions.

- Toxicity and Safety: No specific data on the target compound is available.

- Applications : Isoxazole-based compounds are explored for antimicrobial, anti-inflammatory, or CNS-modulating properties. The target compound’s ethylamine group may align with neurotransmitter analogs, suggesting possible CNS applications.

Biological Activity

2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C7H13ClN2O

- Molecular Weight: 174.65 g/mol

- Solubility: Aqueous solubility at pH 7.4 is reported to be 30.5 µg/mL .

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and receptors. Its structure allows it to influence:

- Serotonin receptors : Potential modulation of mood and anxiety.

- Dopamine receptors : Implications for neuropsychiatric disorders.

- Adrenergic receptors : Possible effects on cardiovascular functions.

Biological Activities

- Neuropharmacological Effects

- Antioxidant Activity

- Antimicrobial Properties

Case Study 1: Neuropharmacological Assessment

A study published in the Journal of Medicinal Chemistry evaluated the effects of isoxazole derivatives on serotonin receptor activity. The findings indicated that certain modifications in the structure led to enhanced binding affinity and selectivity towards serotonin receptors, suggesting potential applications in treating anxiety disorders .

Case Study 2: Antioxidant Evaluation

Research conducted at the Burnham Center for Chemical Genomics demonstrated that compounds related to 2-(3,5-Dimethylisoxazol-4-YL)ethanamine showed significant antioxidant activity through DPPH radical scavenging assays. This suggests potential therapeutic uses in conditions characterized by oxidative stress .

Case Study 3: Antimicrobial Screening

A comparative study assessed the antimicrobial efficacy of various isoxazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited notable inhibitory effects, warranting further investigation into their mechanisms of action and potential clinical applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| This compound | Structure | Neuropharmacological effects, Antioxidant |

| 2-(4-Cyclohexylphenoxy)ethanamine hydrochloride | Structure | Antidepressant properties |

| 2-(4-Phenoxy)ethanamine hydrochloride | Structure | Modulation of adrenergic receptors |

Q & A

Q. What are the standard synthetic routes for preparing 2-(3,5-dimethylisoxazol-4-yl)ethanamine hydrochloride, and how can purity be optimized?

The synthesis of this compound typically involves condensation reactions between substituted isoxazole precursors and ethylamine derivatives. A general method includes refluxing intermediates in ethanol with catalytic acetic acid to promote cyclization, followed by hydrochloride salt formation . Purity optimization may involve recrystallization from ethanol/water mixtures or column chromatography using silica gel with gradients of polar solvents (e.g., methanol in dichloromethane). Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile) is recommended for assessing purity, with target thresholds >98% .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Assign peaks for the isoxazole ring (δ 6.1–6.3 ppm for protons, δ 95–105 ppm for carbons) and ethylamine chain (δ 2.7–3.2 ppm for CH2NH2) .

- Mass Spectrometry (ESI-MS) : Look for [M+H]+ or [M-Cl]+ ions to confirm molecular weight.

- FT-IR : Confirm N-H stretching (~3300 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .

Advanced users should cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.

Q. What safety precautions are critical during handling?

The compound may pose hazards including acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315). Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation . Store in airtight containers at 2–8°C, protected from light and moisture .

Advanced Research Questions

Q. How can contradictory spectral data from different synthesis batches be resolved?

Contradictions (e.g., variable NMR shifts or unexpected MS fragments) often arise from residual solvents, by-products (e.g., unreacted isoxazole precursors), or stereochemical impurities. Strategies include:

Q. What reaction conditions optimize the coupling of this amine with electrophilic partners (e.g., carbonyls, sulfonyl chlorides)?

For nucleophilic reactions:

- Acylation : Use DCM as solvent with triethylamine (TEA) to scavenge HCl. Reaction at 0°C minimizes side reactions.

- Sulfonylation : Employ sulfonyl chlorides in THF with catalytic DMAP (4-dimethylaminopyridine) at room temperature .

Monitor reaction progress via TLC (silica, 10% MeOH in DCM) and isolate products via flash chromatography.

Q. How can stability under physiological conditions be assessed for biological studies?

Design accelerated degradation studies:

- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours. Analyze degradation products via LC-MS.

- Oxidative Stress : Expose to H2O2 (0.3% v/v) to simulate in vivo oxidative environments.

- Plasma Stability : Incubate with rat/human plasma (1:1 v/v) and quantify parent compound loss over time .

Q. What strategies address low yields in large-scale syntheses?

Common pitfalls include poor solubility of intermediates or HCl salt formation kinetics. Mitigation steps:

- Solvent Optimization : Switch to DMF or DMSO for higher solubility of bulky intermediates.

- Salt Formation Control : Add HCl gas slowly in anhydrous ether to precipitate the hydrochloride salt selectively.

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor crystallization in real time .

Q. How can computational methods aid in predicting biological activity or metabolic pathways?

- Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., serotonin or dopamine transporters).

- ADMET Prediction : Employ SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 metabolism .

Validate predictions with in vitro assays (e.g., radioligand binding studies or microsomal stability tests).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.